1-(4-methylphenyl)-3-(1-propyl-1H-indol-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)-3-(1-propyl-1H-indol-3-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-3-(1-propyl-1H-indol-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via cyclization reactions involving suitable precursors.
Coupling Reactions: The final step involves coupling the indole and pyrrolidine rings with the 4-methylphenyl group under specific reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, including considerations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis might be employed.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-3-(1-propyl-1H-indol-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-3-(1-propyl-1H-indol-3-yl)pyrrolidine-2,5-dione would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylphenyl)-3-(1-ethyl-1H-indol-3-yl)pyrrolidine-2,5-dione
- 1-(4-methylphenyl)-3-(1-butyl-1H-indol-3-yl)pyrrolidine-2,5-dione
Uniqueness
1-(4-methylphenyl)-3-(1-propyl-1H-indol-3-yl)pyrrolidine-2,5-dione might exhibit unique properties due to the specific arrangement of its functional groups, leading to distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H22N2O2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-(1-propylindol-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H22N2O2/c1-3-12-23-14-19(17-6-4-5-7-20(17)23)18-13-21(25)24(22(18)26)16-10-8-15(2)9-11-16/h4-11,14,18H,3,12-13H2,1-2H3 |
InChI Key |
GQLNCJJBSSFSBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.